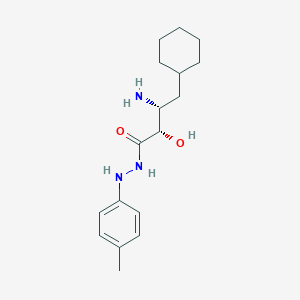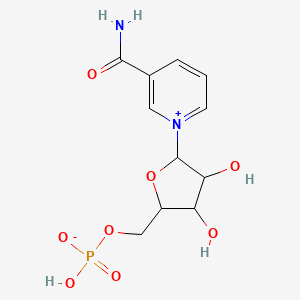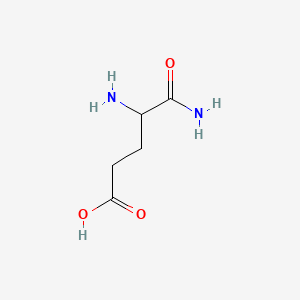![molecular formula C28H18N4O11 B10760186 4-{2,4-Bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B10760186.png)
4-{2,4-Bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid involves multiple steps, typically starting with the nitration of benzoyl compounds followed by amination and subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of strong acids and bases, as well as organic solvents to facilitate the reactions . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid can be compared with other benzanilides and related compounds. Similar compounds include:
Benzanilide: A simpler structure with similar aromatic properties.
Diphenylether: Contains two benzene rings connected by an oxygen atom.
Nitrobenzene: Contains a nitro group attached to a benzene ring.
Properties
Molecular Formula |
C28H18N4O11 |
|---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
4-[2,4-bis[(3-nitrobenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C28H18N4O11/c33-25(15-3-1-5-18(11-15)31(39)40)29-17-7-10-24(43-20-8-9-21(27(35)36)22(14-20)28(37)38)23(13-17)30-26(34)16-4-2-6-19(12-16)32(41)42/h1-14H,(H,29,33)(H,30,34)(H,35,36)(H,37,38) |
InChI Key |
VFYAZSTYKPFSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[7-(Difluoro-phosphono-methyl)-naphthalen-2-YL]-difluoro-methyl}-phosphonic acid](/img/structure/B10760104.png)
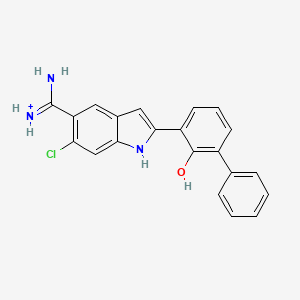
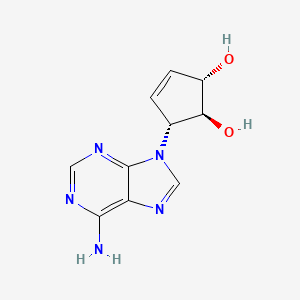
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-[2-(2-(hydroxymethyl-phenylsulfanyl)-benzyl]-benzamide](/img/structure/B10760125.png)
![3H-Pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B10760132.png)
![[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid](/img/structure/B10760137.png)
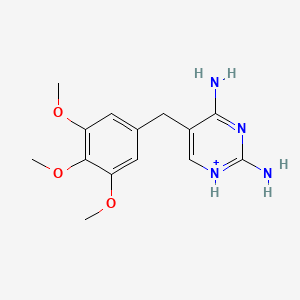
![[Methylseleno]acetate](/img/structure/B10760144.png)
![(5-Hydroxy-6-Methyl-4-{[(3-Oxo-2,3-Dihydro-1,2-Oxazol-4-Yl)amino]methyl}pyridin-3-Yl)methyl Dihydrogen Phosphate](/img/structure/B10760146.png)
![3-Amino-4-{3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino}-cyclobut-3-ene-1,2-dione](/img/structure/B10760154.png)
